molecular formula C40H56ClN7O13 B10857641 NVOC cage-TMP-Halo

NVOC cage-TMP-Halo

Cat. No.: B10857641
M. Wt: 878.4 g/mol
InChI Key: DUNVDVWPSITHRB-UHFFFAOYSA-N
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Description

NVOC cage-TMP-Halo is a cell-permeable and photoactivatable protein dimerization inducer. This compound is used to control protein localization in living cells rapidly and reversibly. It is particularly useful in dynamic cellular processes research due to its ability to manipulate protein interactions with high spatial and temporal precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVOC cage-TMP-Halo involves the coupling of a coumarin-caged dimerizer with a Halo-tagged anchor protein. The NVOC (4,5-dimethoxy-2-nitrobenzyl) group is initially bound to the Halo-tagged anchor protein. Upon light-mediated uncaging, the exposed TMP (trimethoprim) moiety recruits eDHFR (Escherichia coli dihydrofolate reductase)-tagged effectors to the anchors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

NVOC cage-TMP-Halo primarily undergoes photochemical reactions. Upon exposure to light, the NVOC group is cleaved, activating the TMP moiety. This activation allows the TMP to interact with eDHFR-tagged proteins, facilitating protein dimerization .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the photochemical reaction of this compound is the activated TMP moiety, which then interacts with eDHFR-tagged proteins to form protein dimers .

Mechanism of Action

NVOC cage-TMP-Halo functions through a light-mediated uncaging mechanism. Initially, the NVOC group binds to the Halo-tagged anchor protein. Upon exposure to light, the NVOC group is cleaved, exposing the TMP moiety. The TMP then recruits eDHFR-tagged effectors to the anchors, facilitating protein dimerization. This mechanism allows for precise spatial and temporal control of protein interactions in living cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high spatial and temporal precision in controlling protein localization and interactions. Unlike other optogenetic systems, it allows for rapid and reversible control, making it highly suitable for studying dynamic cellular processes .

Properties

Molecular Formula

C40H56ClN7O13

Molecular Weight

878.4 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate

InChI

InChI=1S/C40H56ClN7O13/c1-54-31-23-29(30(48(52)53)24-32(31)55-2)26-61-40(51)47-39-45-25-28(38(42)46-39)20-27-21-33(56-3)37(34(22-27)57-4)60-16-9-13-43-35(49)10-11-36(50)44-14-17-59-19-18-58-15-8-6-5-7-12-41/h21-25H,5-20,26H2,1-4H3,(H,43,49)(H,44,50)(H3,42,45,46,47,51)

InChI Key

DUNVDVWPSITHRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC)CC2=CN=C(N=C2N)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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